异鼠李素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

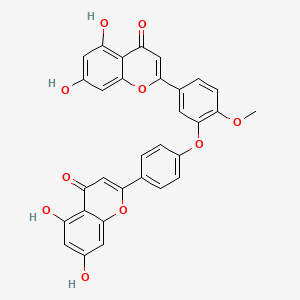

Isorhapontin is a naturally occurring polyphenolic compound that is found in various plants like grapes, peanuts, and berries. It belongs to the stilbenoid family of compounds and is known for its potent antioxidant and anti-inflammatory properties. In recent years, isorhapontin has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.

科学研究应用

Inhibition of Mpro Protease in COVID-19 Treatment

Isorhapontin has been studied for its potential ability to inhibit the Mpro protease, an enzyme involved in the replication of the SARS-CoV-2 virus . The binding affinities of Isorhapontin against Mpro were scrutinized using molecular docking, prime molecular mechanics-generalized Born surface area (MM-GBSA) energy calculations, and molecular dynamic simulations . The results suggest that Isorhapontin could provide useful natural inhibitors of Mpro and thereby act as novel treatments to limit SARS-CoV-2 replication .

Incorporation into Lignin Polymer

Isorhapontin, along with other hydroxystilbene glucosides, has been found to be incorporated into the lignin polymer in Norway spruce (Picea abies) bark . The corresponding aglycones isorhapontigenin, piceatannol, and resveratrol, along with glucose, were released by derivatization followed by reductive cleavage, a chemical degradative method that cleaves β-ether bonds in lignin . This indicates that the hydroxystilbene glucosides are (partially) incorporated into the lignin structure through β-ether bonds .

Stability and Photoisomerization

The stability of Isorhapontin under different conditions such as fluorescent and UV light and storage has been studied . This research is important for understanding the behavior of Isorhapontin in different environments and its potential applications in various fields .

作用机制

Biochemical Pathways

The biosynthesis of Isorhapontin, a major tetrahydroxystilbene in spruce, proceeds via resveratrol and is enhanced by fungal infection . It is the glucoside of isorhapontigenin , a tetrahydroxylated stilbenoid with a methoxy group . The biosynthesis pathway of Isorhapontin is crucial for the defense mechanism of spruce species .

Action Environment

Isorhapontin can be found in mycorrhizal and non-mycorrhizal roots of Norway spruces (Picea abies), in the bark of Picea sitchensis, or in white spruce (Picea glauca) . The presence of fungal infection enhances the biosynthesis of Isorhapontin . This suggests that the action, efficacy, and stability of Isorhapontin might be influenced by environmental factors such as the presence of fungi and the type of plant tissue it is found in.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Isorhapontin involves the conversion of resveratrol to Isorhapontin through several chemical reactions.", "Starting Materials": [ "Resveratrol", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Dimethylformamide", "Triethylamine", "Benzoyl chloride", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Resveratrol is reacted with sodium hydride in methanol to form the sodium salt of resveratrol.", "The sodium salt of resveratrol is then reacted with hydrochloric acid to form resveratrol hydrochloride.", "Resveratrol hydrochloride is reacted with sodium hydroxide to form resveratrol.", "Resveratrol is then reacted with acetic anhydride and pyridine to form resveratrol acetate.", "Resveratrol acetate is then reacted with methanesulfonic acid and dimethylformamide to form 3,5-dimethoxy-4'-hydroxyacetophenone.", "3,5-dimethoxy-4'-hydroxyacetophenone is then reacted with triethylamine and benzoyl chloride to form 3,5-dimethoxy-4'-benzoyloxyacetophenone.", "3,5-dimethoxy-4'-benzoyloxyacetophenone is then reduced with sodium borohydride in acetic acid to form Isorhapontin.", "Isorhapontin is then purified and isolated using ethanol." ] } | |

CAS 编号 |

32727-29-0 |

产品名称 |

Isorhapontin |

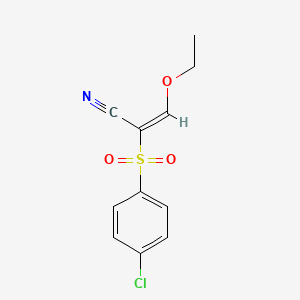

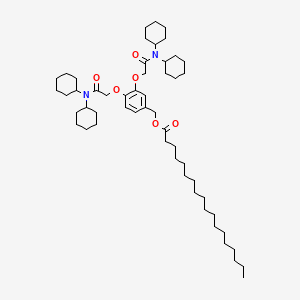

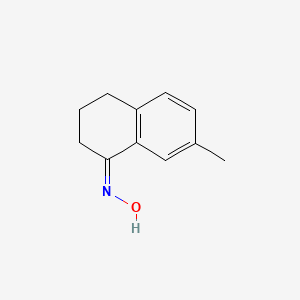

分子式 |

C21H24O9 |

分子量 |

420.4 g/mol |

IUPAC 名称 |

(2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol |

InChI |

InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1 |

InChI 键 |

KROOOMRLDATLKO-NNLCMMBNSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |

SMILES |

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |

规范 SMILES |

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。